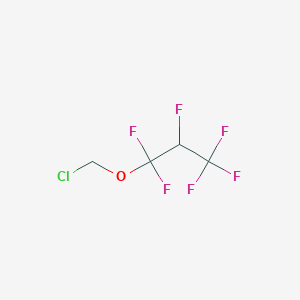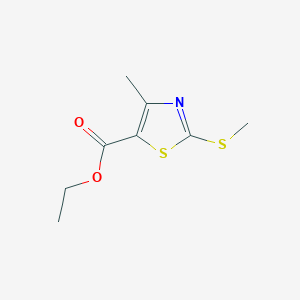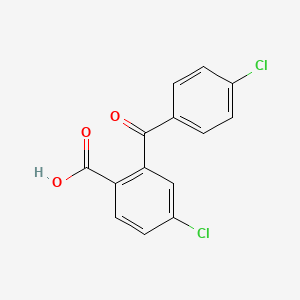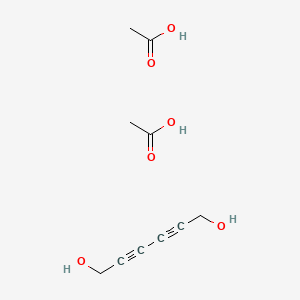
Acetic acid;hexa-2,4-diyne-1,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;hexa-2,4-diyne-1,6-diol is a chemical compound with the molecular formula C10H14O6 and a molecular weight of 230.21500 g/mol . This compound is known for its unique structure, which includes both acetic acid and hexa-2,4-diyne-1,6-diol moieties. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
From Diacetylene and Formaldehyde: One method involves reacting diacetylene with formaldehyde in the presence of a polar solvent and catalytic amounts of a silver catalyst. This reaction yields hexa-2,4-diyne-1,6-diol, which can then be acetylated to form acetic acid;hexa-2,4-diyne-1,6-diol.
From Propargyl Alcohol: Another method involves the polymerization of propargyl alcohol under vacuum or inert gas atmosphere.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, optimized for higher yields and purity. The choice of method depends on the availability of raw materials and the desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Acetic acid;hexa-2,4-diyne-1,6-diol can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: This compound can also be reduced under specific conditions to yield reduced derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Acetic acid;hexa-2,4-diyne-1,6-diol has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it useful in studying biochemical pathways and interactions.
Industry: It is used in the production of polyesters, polyurethanes, adhesives, and textile auxiliaries.
Wirkmechanismus
The mechanism of action of acetic acid;hexa-2,4-diyne-1,6-diol involves its ability to undergo polymerization and other chemical reactions. The compound’s molecular targets and pathways depend on the specific application and reaction conditions. For example, in polymerization, it forms a rigid polymer backbone containing conjugated enyne fragments .
Vergleich Mit ähnlichen Verbindungen
2,4-Hexadiyne-1,6-diol: This compound shares a similar structure but lacks the acetic acid moiety.
Diacetylene Glycol: Another related compound with similar chemical properties.
Uniqueness: Acetic acid;hexa-2,4-diyne-1,6-diol is unique due to its combination of acetic acid and hexa-2,4-diyne-1,6-diol structures, which imparts distinctive chemical reactivity and applications. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
54448-18-9 |
|---|---|
Molekularformel |
C10H14O6 |
Molekulargewicht |
230.21 g/mol |
IUPAC-Name |
acetic acid;hexa-2,4-diyne-1,6-diol |
InChI |
InChI=1S/C6H6O2.2C2H4O2/c7-5-3-1-2-4-6-8;2*1-2(3)4/h7-8H,5-6H2;2*1H3,(H,3,4) |
InChI-Schlüssel |
OLACEMXFYAOOTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.C(C#CC#CCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(5-Acetamido-2-methoxyanilino)ethoxy]propanoic acid](/img/structure/B14630995.png)
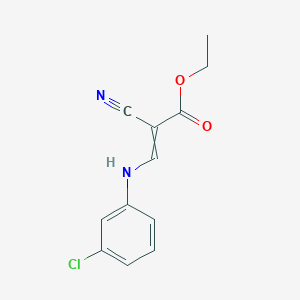
![2-Nitro-4-[(1,3-thiazol-2-yl)sulfanyl]aniline](/img/structure/B14630999.png)
![N-Butyl-N-[4-(hydroxymethyl)-1,3-oxazol-2-YL]-2-methylpropanamide](/img/structure/B14631004.png)
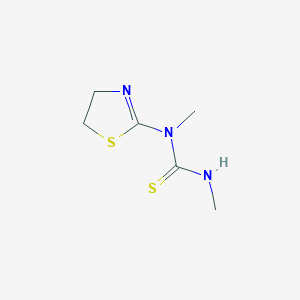
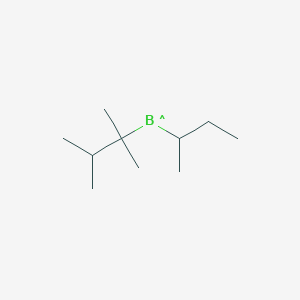
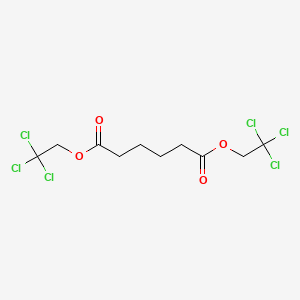

![3,5-Dimethyl-1-[(trimethoxysilyl)methyl]-1H-pyrazole](/img/structure/B14631030.png)

